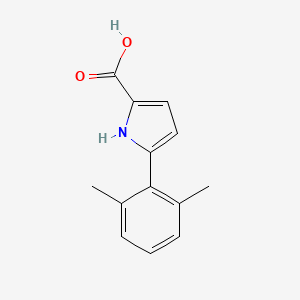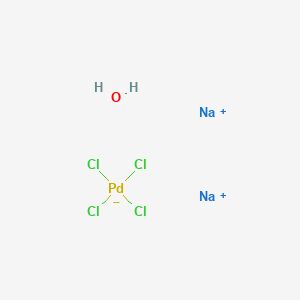
Disodium;tetrachloropalladium(2-);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;tetrachloropalladium(2-);hydrate, also known as disodium tetrachloropalladate(II), is an inorganic compound with the chemical formula Na₂PdCl₄·xH₂O. This compound is a reddish-brown powder that is soluble in water and acetic acid. It is commonly used in chemical synthesis and as a catalyst in various reactions .
Vorbereitungsmethoden
Disodium;tetrachloropalladium(2-);hydrate can be prepared by reacting palladium(II) chloride with the appropriate alkali metal chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2\text{PdCl}_4 ] The compound crystallizes from water as a trihydrate (Na₂PdCl₄·3H₂O), which is the commercially available form . Industrial production methods involve similar processes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Disodium;tetrachloropalladium(2-);hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with phosphines to form phosphine complexes of palladium.
Coordination Reactions: It can form complexes with acetonitrile or benzonitrile, which are reactive and can further react with phosphines.
Common reagents used in these reactions include phosphines, acetonitrile, and benzonitrile. The major products formed are phosphine complexes of palladium, which are useful in various catalytic processes.
Wissenschaftliche Forschungsanwendungen
Disodium;tetrachloropalladium(2-);hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: It is used in Pd allergy patch testing to diagnose palladium allergies.
Industry: It is used in the production of noble-metal nanostructures with controlled morphologies.
Wirkmechanismus
The mechanism by which disodium;tetrachloropalladium(2-);hydrate exerts its effects involves the formation of palladium complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Disodium;tetrachloropalladium(2-);hydrate can be compared with other similar compounds, such as:
Disodium tetrachloroplatinate(II): Similar in structure but contains platinum instead of palladium.
Disodium tetrachloronickelate(II): Contains nickel and has different catalytic properties.
The uniqueness of this compound lies in its specific reactivity and catalytic properties, making it valuable in various chemical and industrial applications .
Eigenschaften
Molekularformel |
Cl4H2Na2OPd |
|---|---|
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
disodium;tetrachloropalladium(2-);hydrate |
InChI |
InChI=1S/4ClH.2Na.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
InChI-Schlüssel |
SCTDRPALYUTNLG-UHFFFAOYSA-J |
Kanonische SMILES |
O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)
![rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)
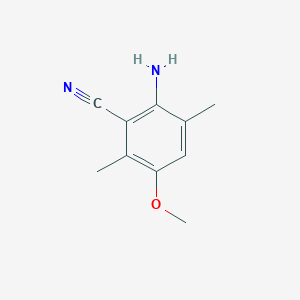
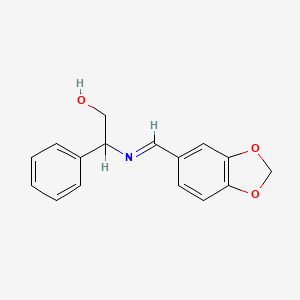
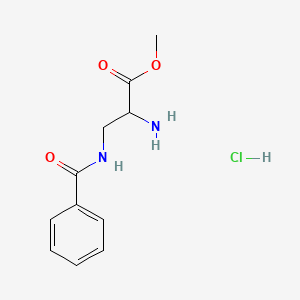
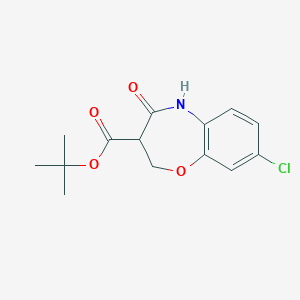
![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)
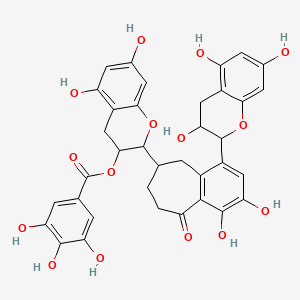

![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)
![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B14785145.png)

